molecular formula C10H19NO3 B11757628 (2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine

(2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine

Katalognummer: B11757628
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: HMKHWXNNSWYNCL-RGURZIINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine is a chemical compound that features a morpholine ring substituted with a tetrahydropyran-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine typically involves the reaction of morpholine with tetrahydro-2H-pyran-2-yl methanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The process may involve steps such as protection of functional groups, formation of intermediates, and purification of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of (2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)piperidine
  • (2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrrolidine

Uniqueness

(2S)-2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)morpholine is unique due to its specific structural features, such as the combination of a morpholine ring with a tetrahydropyran-2-yloxy group. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

(2S)-2-(oxan-2-yloxymethyl)morpholine

InChI

InChI=1S/C10H19NO3/c1-2-5-13-10(3-1)14-8-9-7-11-4-6-12-9/h9-11H,1-8H2/t9-,10?/m0/s1

InChI-Schlüssel

HMKHWXNNSWYNCL-RGURZIINSA-N

Isomerische SMILES

C1CCOC(C1)OC[C@@H]2CNCCO2

Kanonische SMILES

C1CCOC(C1)OCC2CNCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.